molecular formula C10H10N2 B15071872 3-methyl-2,3-dihydro-1H-indole-5-carbonitrile

3-methyl-2,3-dihydro-1H-indole-5-carbonitrile

Cat. No.: B15071872
M. Wt: 158.20 g/mol
InChI Key: TVXWKHUUZYJRJC-UHFFFAOYSA-N
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Description

3-Methyl-2,3-dihydro-1H-indole-5-carbonitrile (CAS 1824098-49-8) is a bicyclic heterocyclic compound of significant interest in medicinal chemistry, featuring a partially saturated indole core with a methyl group at position 3 and a nitrile substituent at position 5 . This molecular architecture combines the aromatic properties of indole derivatives with the electronic effects of the nitrile group, making it a valuable synthetic intermediate and scaffold for pharmaceutical research . The dihydroindole core contributes to enhanced metabolic stability compared to fully aromatic indoles, a key consideration in drug design . This compound serves as a key precursor in scientific research, particularly in the synthesis of novel analogs of endogenous hormones like melatonin . Researchers are exploring 2,3-dihydroindole derivatives as promising agents with neuroprotective and antioxidant properties, and as high-affinity ligands for melatonin receptors, which are targets for treating circadian rhythm disorders, depression, and other conditions . Furthermore, certain derivatives of this scaffold have demonstrated potent sub-micromolar cytotoxicity (IC50 values 0.23-0.3 μM) against human tumor cell lines in vitro, indicating promising anticancer activity without significant toxicity to normal fibroblast cells . Its mechanism of action involves the interaction of its indole ring with specific molecular targets and enzymes, potentially modulating their activity to inhibit viral replication or induce apoptosis in cancer cells . The synthesis of this compound typically involves methods such as the Fischer indole synthesis, starting from phenylhydrazine and cyclohexanone with an acid catalyst . The compound can undergo various chemical transformations, including oxidation to form oxo derivatives and reduction of the nitrile group to an amine, expanding its utility in chemical synthesis . Safety and Compliance: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet for detailed handling information .

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

3-methyl-2,3-dihydro-1H-indole-5-carbonitrile

InChI

InChI=1S/C10H10N2/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-4,7,12H,6H2,1H3

InChI Key

TVXWKHUUZYJRJC-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C1C=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2,3-dihydro-1H-indole-5-carbonitrile typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. The resulting tricyclic indole is then further processed to obtain the desired compound .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-methyl-2,3-dihydro-1H-indole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-2,3-dihydro-1H-indole-5-carbonitrile is a dihydroindole compound with a methyl group at the 3-position and a carbonitrile group at the 5-position, which contributes to its chemical properties. Dihydroindoles are of interest in medicinal chemistry because of their potential biological activities and versatility in organic synthesis.

Applications

The applications of this compound span several fields:

  • Pharmaceuticals Due to its biological activity, it is being explored as a lead compound for drug development targeting neurodegenerative diseases.
  • Organic Synthesis It serves as a building block in the synthesis of complex molecules with potential pharmaceutical or materials science applications.
  • Materials Science It can be used in the creation of novel materials with specific electronic or optical properties.

Research

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial activity
  • Anticancer activity
  • Inhibitory activity
  • Antioxidant properties

Structural Analogues

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Properties
3-Ethyl-2,3-dihydro-1H-indole-5-carbonitrileEthyl group at the 3-positionPotentially different pharmacokinetics
3-PropyloxycarbonylindolePropyl substituent with ether linkageEnhanced solubility and bioavailability
2-MethylindoleMethyl group at the 2-positionDifferent receptor binding profiles
5-CyanoindoleCyanide group at the 5-positionIncreased reactivity due to nitrile functionality

Mechanism of Action

The mechanism of action of 3-methyl-2,3-dihydro-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s indole ring allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, or disruption of microbial cell walls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural motifs with 3-methyl-2,3-dihydro-1H-indole-5-carbonitrile but differ in substituents, saturation, or functional groups:

Table 1: Structural Comparison of Selected Indole Carbonitriles
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological/Industrial Relevance Source
This compound C₁₀H₁₀N₂ 158.20 - 3-methyl, 5-cyano, partially saturated ring Intermediate in drug synthesis
5-Methyl-3-phenyl-1H-indole-2-carbonitrile C₁₆H₁₂N₂ 232.28 - 5-methyl, 2-cyano, fully aromatic, phenyl Antimicrobial/antifungal applications
2-Amino-1-(3′-methoxyphenyl)-4,5,6,7-tetrahydroindole-3-carbonitrile C₁₆H₁₇N₃O 267.33 - 2-amino, 3-cyano, methoxyphenyl, tetrahydro Kinase inhibition (hypothetical)
5-(7-Fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile C₁₇H₁₅FN₃O 311.33 - Fluoro, oxo, pyrrole ring, dimethyl Progesterone receptor modulation
2,3-Dihydro-3,3-dimethyl-2-oxo-1H-indole-6-carbonitrile C₁₁H₁₀N₂O 186.21 - Oxo, dimethyl, 6-cyano Potential CNS drug candidate
Key Observations :
  • Saturation Effects : The dihydroindole core (as in the target compound) improves metabolic stability compared to fully aromatic analogs like 5-methyl-3-phenyl-1H-indole-2-carbonitrile .
  • Substituent Positioning : The nitrile group at position 5 (target compound) versus position 2 (5-methyl-3-phenyl-1H-indole-2-carbonitrile) alters electronic distribution, impacting reactivity and binding affinity .
  • Functional Groups : Addition of oxo (e.g., 2,3-dihydro-3,3-dimethyl-2-oxo-1H-indole-6-carbonitrile) or fluoro groups (e.g., compound in ) introduces polarity and hydrogen-bonding capacity, critical for receptor interactions.

Biological Activity

3-Methyl-2,3-dihydro-1H-indole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the dihydroindole class, characterized by its bicyclic structure featuring an indole moiety. The presence of a methyl group at the 3-position and a carbonitrile group at the 5-position contributes to its unique chemical properties, making it a candidate for various biological applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Compounds similar to this indole derivative have shown neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .
  • Antioxidant Activity : The compound has been evaluated for its antioxidant capabilities, which are crucial in mitigating oxidative stress-related damage .
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess antiproliferative activity against various cancer cell lines .

Synthesis Methods

Several synthetic routes have been developed for obtaining this compound. These methods often involve multi-step reactions that allow for the introduction of various substituents on the indole ring. For example, a recent study outlined a novel approach using selective alkylation techniques .

Neuroprotective Activity

A study conducted on the neuroprotective effects of dihydroindoles demonstrated that certain derivatives could enhance melatonin receptor affinity, which is linked to neuroprotection. The results indicated that modifications in the side chains significantly influenced receptor binding and activity .

Anticancer Activity

In vitro assays have shown that certain derivatives of this compound exhibit sub-micromolar cytotoxicity against human tumor cell lines. The IC50 values for these compounds ranged from 0.23 to 0.3 μM, indicating potent anticancer activity without significant toxicity to normal fibroblast cells .

Comparative Analysis of Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique Properties
3-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile Ethyl group at the 3-positionPotentially different pharmacokinetics
3-Propyloxycarbonylindole Propyl substituent with an ether linkageEnhanced solubility and bioavailability
2-Methylindole Methyl group at the 2-positionDifferent receptor binding profiles
5-Cyanoindole Cyanide group at the 5-positionIncreased reactivity due to nitrile functionality

This table highlights how minor modifications in structure can lead to significant variations in biological activity and chemical properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-methyl-2,3-dihydro-1H-indole-5-carbonitrile, and what key reaction conditions must be controlled?

  • Methodological Answer : A common approach involves cyclization of substituted indole precursors. For example, refluxing 3-formyl-indole derivatives with sodium acetate in acetic acid can yield dihydroindole scaffolds (similar to methods in ). Key conditions include temperature control (80–110°C), stoichiometric ratios of reagents (e.g., 1.1:1 aldehyde-to-amine ratio), and reaction time (3–5 hours). Purification often requires recrystallization from DMF/acetic acid mixtures to isolate the product .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : Use 1H^1H-NMR to identify the methyl group (δ ~1.4–1.6 ppm for CH3_3) and dihydroindole protons (δ ~3.0–4.0 ppm for CH2_2). 13C^{13}C-NMR should show the nitrile carbon at δ ~115–120 ppm ( ).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]+^+ (expected m/z: ~187.1 for C10_{10}H10_{10}N2_2).
  • IR : A sharp peak at ~2200 cm1^{-1} confirms the nitrile group .

Advanced Research Questions

Q. How should researchers address discrepancies in NMR data when characterizing derivatives of this compound?

  • Methodological Answer : Discrepancies may arise from tautomerism or solvent effects. Strategies include:

  • Variable Temperature (VT) NMR : To detect dynamic equilibria (e.g., enamine-imine tautomerism) by observing peak splitting at low temperatures.
  • Deuteration Studies : Exchangeable protons (e.g., NH) can be identified using D2 _2O shaking.
  • Comparative Analysis : Cross-validate with analogs (e.g., 1H-indole-5-carbonitrile derivatives in ) to isolate substituent-specific shifts .

Q. What strategies are effective in resolving polymorphic forms of this compound during crystallographic studies?

  • Methodological Answer :

  • SHELX Refinement : Use SHELXL for high-resolution data to model disorder or multiple conformers ( ).
  • Crystallization Screening : Test solvents with varying polarities (e.g., ethanol vs. DMSO) to isolate stable polymorphs.
  • PXRD : Compare experimental powder patterns with simulated data from single-crystal structures to identify polymorphic impurities .

Q. How can researchers optimize reaction yields for this compound synthesis while minimizing byproducts?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to enhance cyclization efficiency.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized indoles) and adjust reducing agents (e.g., NaBH4_4) accordingly.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 5 hours) to suppress degradation pathways .

Data Analysis and Contradiction Management

Q. How should conflicting crystallographic data be reconciled when determining the absolute configuration of this compound derivatives?

  • Methodological Answer :

  • Anomalous Dispersion : Collect data at multiple wavelengths (e.g., Cu-Kα and Mo-Kα) to resolve chiral centers via Flack parameter refinement in SHELXL.
  • Computational Validation : Compare experimental structures with DFT-optimized geometries (e.g., using Gaussian) to validate stereochemical assignments .

Q. What statistical approaches are recommended for analyzing discrepancies in biological activity data across synthetic batches?

  • Methodological Answer :

  • Multivariate Analysis : Apply PCA to correlate impurity profiles (via HPLC) with bioactivity outliers.
  • Batch Effect Modeling : Use mixed-effects regression to isolate synthesis variables (e.g., temperature, catalyst lot) impacting reproducibility .

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